

Application Notes: **Blue 1 Lake** for Visualizing Fluid Flow in Microfluidic Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blue 1 lake*
Cat. No.: *B1172344*

[Get Quote](#)

Introduction

Blue 1 Lake, also known as Brilliant Blue FCF (FD&C Blue No. 1), is a synthetic organic compound used as a colorant in food and other products. Its properties, including high water solubility, intense color, and general non-toxicity at low concentrations, make it an excellent tracer dye for visualizing and quantifying fluid flow in microfluidic devices.^{[1][2]} These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Blue 1 for microfluidic applications, including detailed protocols and data presentation.

Microfluidic systems offer precise control over picoliter to nanoliter fluid volumes, enabling a wide range of applications in biology, chemistry, and medicine. Visualizing flow patterns, mixing efficiency, and diffusion is crucial for the design, validation, and operation of these devices. Food dyes, such as Blue 1, provide a simple, cost-effective, and readily available method for this visualization.^[3]

Key Applications

- Flow Visualization: Direct observation of flow paths, velocity profiles, and hydrodynamic focusing in microchannels.
- Mixing Analysis: Qualitative and quantitative assessment of mixing efficiency in micromixers. The degree of color uniformity in the channel can be correlated to the extent of mixing.^[4]

- Diffusion Studies: Measurement of diffusion coefficients of molecules by analyzing the concentration gradients of the dye over time and space.[3][5][6]
- Device Characterization and Troubleshooting: Identifying leaks, blockages, or imperfections in microfluidic device fabrication.[4]

Physicochemical Properties of Blue 1 (Brilliant Blue FCF)

A summary of the key properties of Brilliant Blue FCF relevant to its use in microfluidic applications is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C37H34N2Na2O9S3</chem>	[3]
Molar Mass	792.85 g/mol	[7]
Maximum Absorbance (λ_{max})	~630 nm	[3]
Diffusion Coefficient (in water)	Approximately 4.37×10^{-10} m ² /s to 5.68×10^{-10} m ² /s	[3][8]
Solubility	High in water	[9]

Experimental Protocols

Protocol 1: Preparation of Blue 1 Stock Solution

This protocol describes the preparation of a Blue 1 stock solution for use in microfluidic experiments. The concentration can be adjusted based on the specific application and the desired color intensity for visualization.

Materials:

- Brilliant Blue FCF (FD&C Blue No. 1) powder
- Deionized (DI) water or a suitable buffer solution
- Volumetric flask

- Magnetic stirrer and stir bar
- Weighing scale
- 0.22 μm syringe filter

Procedure:

- Determine the desired concentration. Concentrations typically range from 0.1% to 1% (w/v). For many visualization purposes, a 0.1% (w/v) solution is sufficient.[8]
- Weigh the Blue 1 powder. For a 100 mL of 0.1% (w/v) solution, weigh out 0.1 g of Brilliant Blue FCF powder.
- Dissolve the powder. Add the weighed powder to a volumetric flask. Fill the flask approximately halfway with DI water or buffer.
- Mix thoroughly. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.
- Bring to final volume. Once dissolved, carefully add DI water or buffer to the flask until the bottom of the meniscus reaches the calibration mark.
- Filter the solution. To remove any particulate matter that could clog the microfluidic channels, filter the solution through a 0.22 μm syringe filter into a clean, sterile container.
- Store the solution. Store the stock solution at room temperature, protected from light.

Protocol 2: Flow Visualization in a PDMS Microfluidic Device

This protocol outlines the procedure for visualizing fluid flow in a standard Polydimethylsiloxane (PDMS) microfluidic device.

Materials:

- PDMS microfluidic device bonded to a glass slide

- Syringe pumps
- Syringes (e.g., 1 mL or 5 mL)
- Tubing with appropriate connectors for the microfluidic device
- Prepared Blue 1 solution
- Clear fluid (DI water or buffer)
- Inverted microscope with a camera

Procedure:

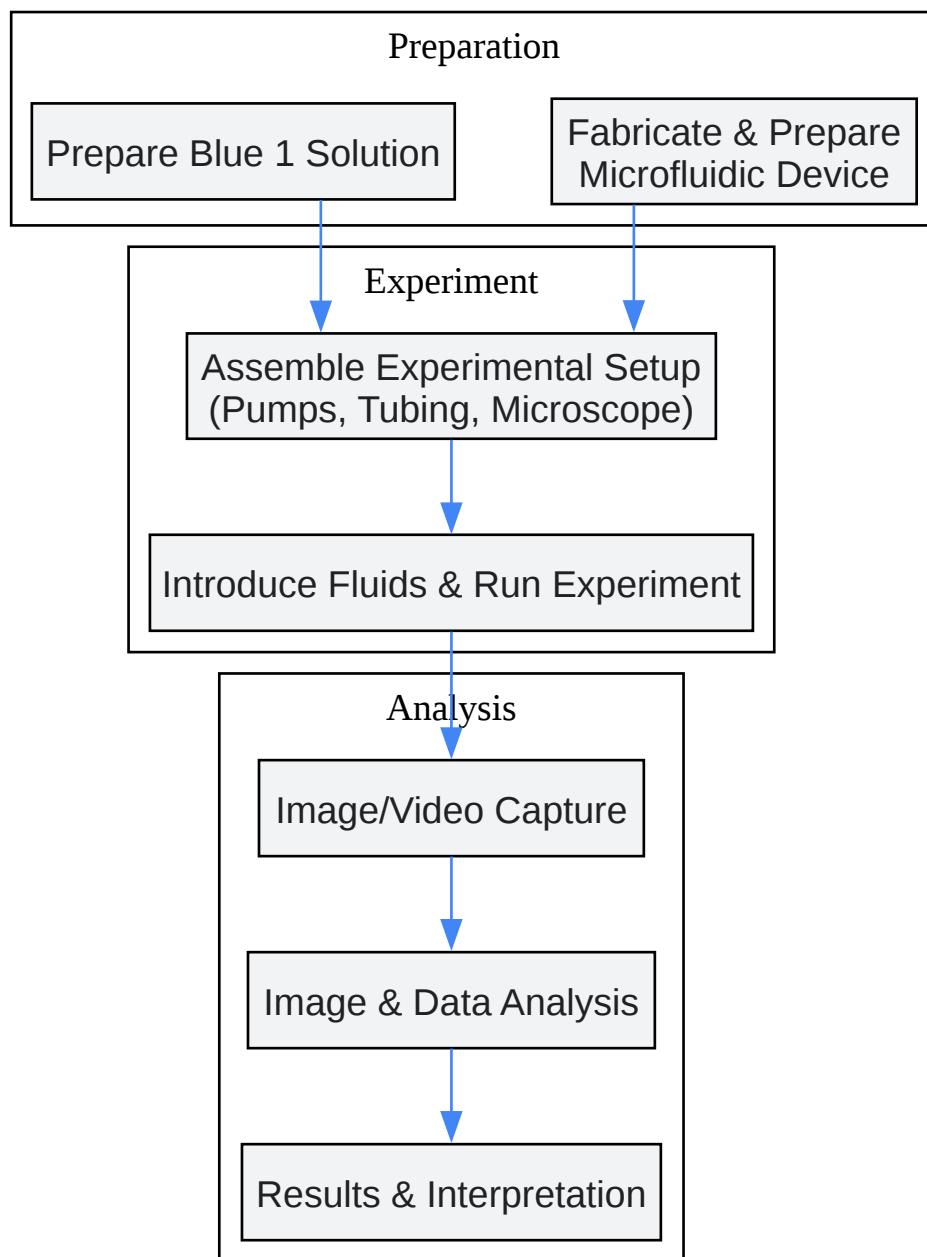
- **Device Preparation:** Ensure the microfluidic device is clean and free of debris. Prime the channels with the clear fluid (DI water or buffer) to remove any air bubbles.
- **Syringe Loading:** Load one syringe with the prepared Blue 1 solution and another with the clear fluid.
- **Connect to Device:** Connect the syringes to the inlets of the microfluidic device using the tubing.
- **Mount on Microscope:** Place the microfluidic device on the stage of the inverted microscope.
- **Set Flow Rates:** Program the syringe pumps to the desired flow rates. The flow rate will depend on the channel dimensions and the specific phenomenon being observed.
- **Initiate Flow:** Start the syringe pumps to introduce the Blue 1 solution and the clear fluid into the microfluidic device.
- **Observe and Record:** Observe the flow pattern through the microscope. Record images or videos for later analysis. For co-flow or mixing experiments, the interface between the blue and clear streams can be visualized.

Quantitative Data Summary

The following tables summarize typical quantitative data from experiments using Blue 1 dye for flow visualization in microfluidic devices.

Table 1: Blue 1 Dye Concentrations Used in Microfluidic Experiments

Concentration	Solvent	Application	Reference
0.1% (w/v)	Deionized Water	Microchannel Visualization	[8]
1% Solution	Water	Combinatorial Mixing	[10]
4 g/L (0.4% w/v)	Tap Water	Tracer for Solute Transport	[9]
100 μ M	-	UV-Visible Spectroscopy	[11]

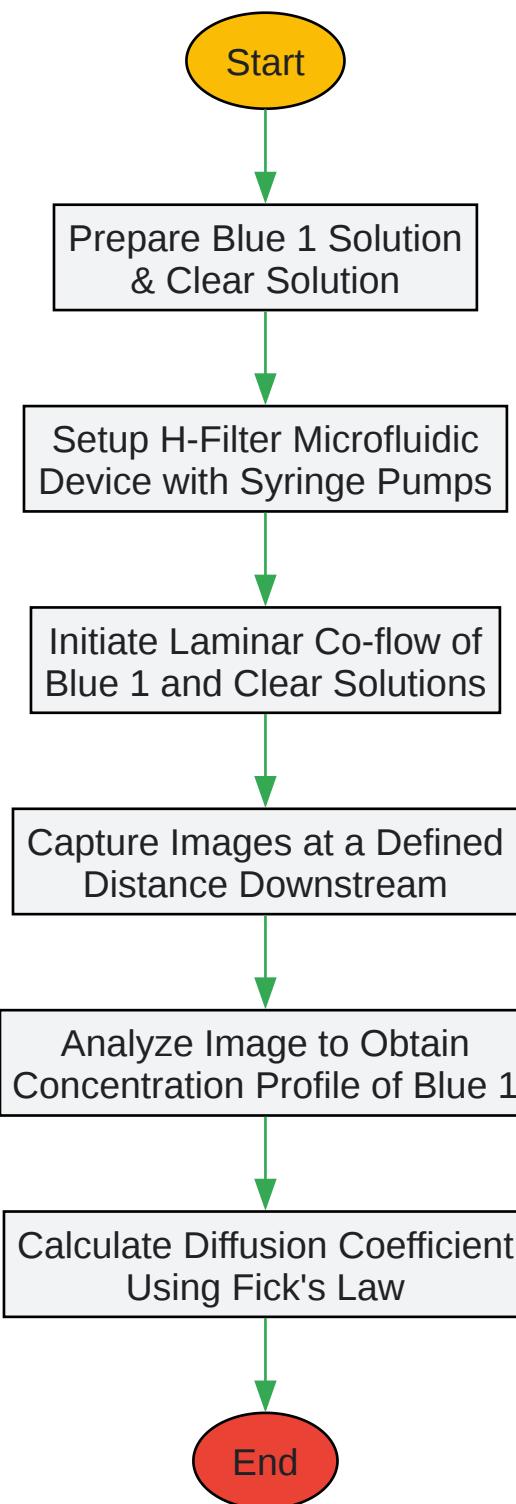

Table 2: Example Flow Parameters for Microfluidic Visualization

Channel	Dimensions (W x H)	Flow Rate	Application	Reference
	300 μ m x 150 μ m	Not specified	Microfluidic Mixer Design	[12]
	Not specified	3 μ L/min and 9 μ L/min	Mixing Test	[13]
	Not specified	3-6 mL/min	Multi-mode Device Testing	[11]

Visualizations

Experimental Workflow for Flow Visualization

The following diagram illustrates the general workflow for conducting a flow visualization experiment in a microfluidic device using Blue 1 dye.



[Click to download full resolution via product page](#)

Experimental workflow from preparation to analysis.

Protocol for Determining Diffusion Coefficient

This diagram outlines the logical steps involved in using Blue 1 dye to determine the diffusion coefficient of a substance in a microfluidic H-filter device. An H-filter allows two laminar streams to flow in parallel, with diffusion occurring across the interface.

[Click to download full resolution via product page](#)

Protocol for diffusion coefficient measurement.

References

- 1. scribd.com [scribd.com]
- 2. Brilliant Blue FCF as a Dye Tracer for Solute Transport Studies-A Toxicological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Microfluidic Dyes Channels Visualization Kit - Darwin Microfluidics [darwin-microfluidics.com]
- 5. Quantitative full-colour transmitted light microscopy and dyes for concentration mapping and measurement of diffusion coefficients in microfluidic architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Blue Tracer Dye 200 g – Water Flow & Leak Detection | Fluotracking [fluotracking.com]
- 11. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Notes: Blue 1 Lake for Visualizing Fluid Flow in Microfluidic Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172344#blue-1-lake-for-visualizing-fluid-flow-in-microfluidic-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com